molecular formula C9H8Cl2N2O2S2 B13708566 6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide

6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B13708566
M. Wt: 311.2 g/mol
InChI Key: LBQSOFILSDAPDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 6,8-dichloro-4-methyl-3-methylthioaniline with sulfur dioxide and an oxidizing agent to form the desired benzothiadiazine structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications . The compound’s effects on other molecular pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine and methylthio substitutions contribute to its potent enzyme inhibitory activity and potential therapeutic applications .

Properties

Molecular Formula

C9H8Cl2N2O2S2

Molecular Weight

311.2 g/mol

IUPAC Name

6,8-dichloro-4-methyl-3-methylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H8Cl2N2O2S2/c1-13-7-4-5(10)3-6(11)8(7)17(14,15)12-9(13)16-2/h3-4H,1-2H3

InChI Key

LBQSOFILSDAPDS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)Cl)Cl)S(=O)(=O)N=C1SC

Origin of Product

United States

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